Critical Intermediate for High-Affinity DAT Ligands: Quantitative Comparison with Free Piperazine
This compound serves as the essential N1-functionalized intermediate for synthesizing GBR 12935 and GBR 12909, two of the most potent and selective DAT inhibitors identified in the class. When the benzhydryloxyethyl moiety is absent (i.e., using unsubstituted piperazine or simple alkylpiperazines), the resulting compounds exhibit no detectable DAT affinity; for instance, piperazine derivatives lacking this substituent bind instead to sigma receptors with high potency [1]. The benzhydryloxyethyl group is indispensable for directing ligand binding toward DAT. Substituting the benzhydryl group with bis(p-fluoro) substitution modestly increases DAT affinity but reduces DAT versus serotonin transporter (SERT) selectivity [1].
| Evidence Dimension | DAT binding affinity retention upon benzhydryloxyethyl substitution |
|---|---|
| Target Compound Data | Enables final compounds (GBR 12935, GBR 12909) with DAT IC50 values in low nanomolar range (1-5.5 nM) [2] |
| Comparator Or Baseline | Piperazine derivatives lacking (diphenylmethoxy)ethyl substituent: loss of DAT affinity; binding redirected to sigma receptors |
| Quantified Difference | Complete loss of DAT affinity upon removal of benzhydryloxyethyl group; DAT:SERT selectivity ratio for modified analogs up to 4736-fold for DA vs 5-HT reuptake site [1] |
| Conditions | Radioligand binding assays at cloned human DAT and SERT; synaptosomal uptake assays in rat striatal tissue |
Why This Matters
Procurement of this specific intermediate is necessary for synthesizing any high-affinity DAT ligand in the GBR series; generic piperazine building blocks cannot produce DAT-active final compounds.
- [1] Matecka D, Rothman RB, Radesca L, et al. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909). J Med Chem. 1996;39(24):4704-4716. View Source
- [2] GBR 12935 dihydrochloride. Tocris Bioscience. KD = 5.5 nM in rat striatal membranes. View Source
